REACTION_CXSMILES
|
Cl[Sn]Cl.O.[Cl:5][C:6]1[N:11]=[C:10]([NH:12][CH2:13][CH3:14])[C:9]([N+:15]([O-])=O)=[CH:8][CH:7]=1.O.[OH-].[Na+]>Cl.CC(O)=O>[NH2:15][C:9]1[C:10]([NH:12][CH2:13][CH3:14])=[N:11][C:6]([Cl:5])=[CH:7][CH:8]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
616.3 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl.O
|
Name
|
|
Quantity
|
169.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)NCC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
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CC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
to remove tin salts
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with water (3.5 L)
|
Type
|
ADDITION
|
Details
|
the solution rendered basic by addition of aqueous 10 N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×1.7 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (hexane:EtOAc, 3:2)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)Cl)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89.9 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |